molecular formula C22H23F3N8 B1202220 1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole

1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole

Cat. No. B1202220
M. Wt: 456.5 g/mol
InChI Key: HUAUEZQIBAMCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-[[1-[(4-methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole is a member of benzotriazoles.

Scientific Research Applications

Serotonin Receptor Affinity

Research indicates that compounds with similar structures, like 1-(4-fluorophenyl)-3-(4-piperidyl)-1H-indoles, exhibit potent serotonin 5-HT2 receptor affinity and selectivity. These compounds are known to potently inhibit serotonin-induced head twitch syndrome in rats, suggesting their potential use in neurological studies or therapeutic applications (Andersen et al., 1992).

Environmental Persistence and Removal

Benzotriazole derivatives, such as 1H-benzo-1,2,3-triazole and its methylated analogs, are used in various industrial and household applications. Studies show that these compounds are persistent in the environment, especially in water systems, and their removal through wastewater treatment processes is challenging (Reemtsma et al., 2010).

Biotransformation and Environmental Impact

Benzotriazoles undergo a range of aerobic biological degradation mechanisms, resulting in various transformation products. Research has identified major transformation products in wastewater effluents, highlighting the environmental impact of these compounds and the importance of understanding their biotransformation pathways (Huntscha et al., 2014).

Drug Metabolism Studies

Studies on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) have provided insights into the metabolism and disposition of benzotriazole derivatives in humans. These findings are crucial for developing new drugs and understanding their pharmacokinetics (Renzulli et al., 2011).

Antimicrobial Activity

Some benzotriazole derivatives demonstrate significant antimicrobial activity, suggesting their potential as therapeutic agents against various bacterial and fungal infections (Vankadari et al., 2013).

Chemical Synthesis Applications

Benzotriazole compounds are used in chemical synthesis, particularly in reactions involving thioalkylation and the creation of new chemical entities. This has implications for the development of new materials and chemical compounds (Katritzky et al., 1993).

properties

Molecular Formula

C22H23F3N8

Molecular Weight

456.5 g/mol

IUPAC Name

1-[1-[[1-[(4-methylphenyl)methyl]tetrazol-5-yl]methyl]piperidin-4-yl]-5-(trifluoromethyl)benzotriazole

InChI

InChI=1S/C22H23F3N8/c1-15-2-4-16(5-3-15)13-32-21(27-28-30-32)14-31-10-8-18(9-11-31)33-20-7-6-17(22(23,24)25)12-19(20)26-29-33/h2-7,12,18H,8-11,13-14H2,1H3

InChI Key

HUAUEZQIBAMCFR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=NN=N2)CN3CCC(CC3)N4C5=C(C=C(C=C5)C(F)(F)F)N=N4

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NN=N2)CN3CCC(CC3)N4C5=C(C=C(C=C5)C(F)(F)F)N=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole
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1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole
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1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole
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1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole
Reactant of Route 5
1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole
Reactant of Route 6
1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole

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